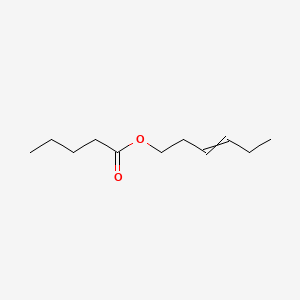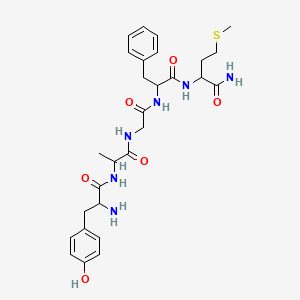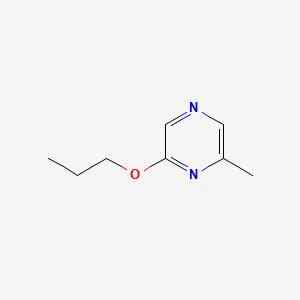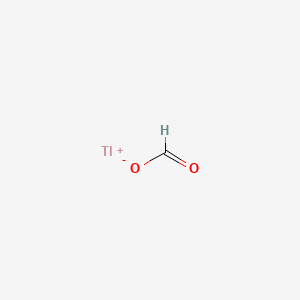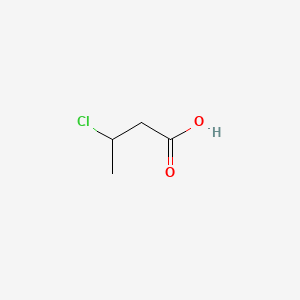![molecular formula C18H32N2O4Si B1584312 1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea CAS No. 68959-21-7](/img/structure/B1584312.png)
1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea
Descripción general
Descripción
1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea is an organosilicon compound that combines the properties of both organic and inorganic chemistry This compound is notable for its unique structure, which includes a phenylethyl group and a triethoxysilyl group connected through a urea linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea typically involves the reaction of 1-phenylethylamine with 3-isocyanatopropyltriethoxysilane. The reaction is usually carried out in an anhydrous solvent such as toluene or dichloromethane under inert atmosphere conditions to prevent moisture from interfering with the reaction. The reaction proceeds at room temperature or slightly elevated temperatures, and the product is purified by column chromatography or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and reacting the starting materials can enhance efficiency and reduce the risk of contamination. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water or moisture, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are essential in the formation of siloxane-based materials.
Common Reagents and Conditions:
Hydrolysis: Water or dilute acids/bases can be used to hydrolyze the triethoxysilyl group.
Condensation: Catalysts such as acids or bases can facilitate the condensation of silanol groups.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used for aromatic substitution reactions.
Major Products Formed:
Hydrolysis and Condensation: Formation of siloxane-based polymers or networks.
Substitution: Functionalized aromatic compounds with various substituents on the phenylethyl group.
Aplicaciones Científicas De Investigación
1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea has diverse applications in scientific research, including:
Materials Science: Used in the development of hybrid organic-inorganic materials with enhanced mechanical and thermal properties.
Surface Modification: Employed as a surface modifier for various substrates, improving adhesion, hydrophobicity, or other surface characteristics.
Biomedical Research: Investigated for potential use in drug delivery systems, where the triethoxysilyl group can facilitate the attachment of therapeutic agents to silica-based carriers.
Catalysis: Explored as a precursor for the synthesis of organosilicon catalysts with unique reactivity profiles.
Mecanismo De Acción
The mechanism by which 1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea exerts its effects depends on its application:
Materials Science: The triethoxysilyl group undergoes hydrolysis and condensation to form siloxane bonds, leading to the formation of robust hybrid materials.
Surface Modification: The triethoxysilyl group reacts with hydroxyl groups on substrate surfaces, forming covalent bonds that enhance surface properties.
Biomedical Research: The compound can form stable linkages with silica-based carriers, allowing for controlled release of therapeutic agents.
Comparación Con Compuestos Similares
1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea can be compared with other organosilicon compounds such as:
3-(Triethoxysilyl)propyl isocyanate: Similar in structure but lacks the phenylethyl group, leading to different reactivity and applications.
Phenyltriethoxysilane: Contains a phenyl group directly attached to silicon, differing in the absence of the urea linkage and the propyl spacer.
N-(3-Triethoxysilylpropyl)urea:
The uniqueness of this compound lies in its combination of a phenylethyl group and a triethoxysilyl group, providing a balance of organic and inorganic characteristics that can be tailored for specific applications.
Propiedades
IUPAC Name |
1-(1-phenylethyl)-3-(3-triethoxysilylpropyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O4Si/c1-5-22-25(23-6-2,24-7-3)15-11-14-19-18(21)20-16(4)17-12-9-8-10-13-17/h8-10,12-13,16H,5-7,11,14-15H2,1-4H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHSRWGCXUDZTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)NC(C)C1=CC=CC=C1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276113, DTXSID50887626 | |
| Record name | 1-(1-phenylethyl)-3-[3-(triethoxysilyl)propyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urea, N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50887626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68959-21-7, 7119-00-8 | |
| Record name | N-(1-Phenylethyl)-N′-[3-(triethoxysilyl)propyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68959-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-(1-phenylethyl)-N'-(3-(triethoxysilyl)propyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068959217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(1-phenylethyl)-3-[3-(triethoxysilyl)propyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urea, N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50887626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-phenylethyl)-3-[3-(triethoxysilyl)propyl]urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate](/img/structure/B1584230.png)

![2-[N-(2-Cyanoethyl)anilino]ethyl acetate](/img/structure/B1584233.png)


